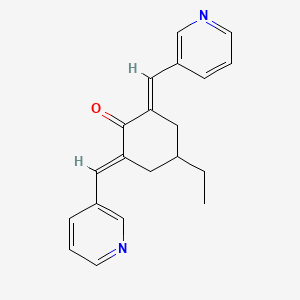

(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one

Descripción general

Descripción

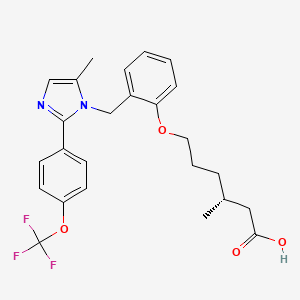

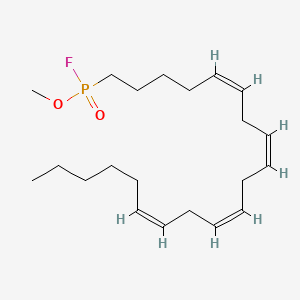

“(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one” is a chemical compound with the CAS Number: 1162656-22-5 . It has a molecular weight of 304.39 and its molecular formula is C20H20N2O .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexanone ring which is substituted by pyridin-3-ylmethylene groups at positions 2 and 6. The ethyl group is attached at the 4-position of the cyclohexanone ring.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación

Treatment of Drug-Resistant Non-Small Cell Lung Cancer

MCB-613 has been identified as a compound that selectively targets EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells harboring diverse resistance mechanisms . It binds KEAP1 covalently, and a single molecule of MCB-613 is capable of bridging two KEAP1 monomers together . This modification interferes with the degradation of canonical KEAP1 substrates such as NRF2 .

Attenuation of Adverse Remodeling After Myocardial Infarction

MCB-613 has been shown to attenuate pathological remodeling post-myocardial infarction (MI) . When given within hours post MI, it induces lasting protection from adverse remodeling . It achieves this through several mechanisms:

- Inhibition of macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, which attenuates the acute inflammatory response .

- Attenuation of fibroblast differentiation .

- Promotion of Tsc22d3-expressing macrophages .

Overstimulation of Cancer Cells Leading to Cell Stress and Death

MCB-613 has been identified as a potent steroid receptor coactivator (SRC) small molecule stimulator . Paradoxically, acute super-activation of SRCs specifically and effectively kills cancer cells by inducing aberrant cellular stress . This suggests an alternative strategy against cancer .

Safety and Hazards

Mecanismo De Acción

Target of Action

MCB-613 primarily targets the Steroid Receptor Coactivators (SRCs), specifically SRC-1 (NCOA1), SRC-2 (NCOA2/TIF2/GRIP1), and SRC-3 (NCOA3/AIB1/ACTR/pCIP) . These coactivators interact with nuclear receptors and other transcription factors to drive target gene expression . In the context of EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells, MCB-613 has been found to target KEAP1 .

Mode of Action

MCB-613 selectively and reversibly binds to SRCs . It acts as a potent SRC stimulator, greatly enhancing SRC transcriptional activity . In the case of EGFR-mutant NSCLC cells, MCB-613 binds KEAP1 covalently .

Biochemical Pathways

MCB-613 increases SRCs’ interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species (ROS) . This over-stimulation of SRCs can lead to excessive stress in cancer cells .

Pharmacokinetics

It is known that mcb-613 can be administered via intravenous injection .

Result of Action

MCB-613 has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function . In the context of EGFR-mutant NSCLC cells, MCB-613 selectively targets these cells, leading to their death .

Propiedades

IUPAC Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSCBVEHMETSA-GDAWTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

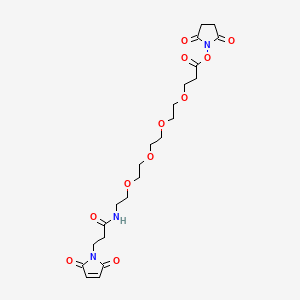

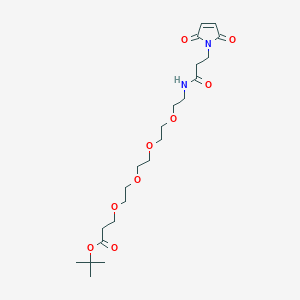

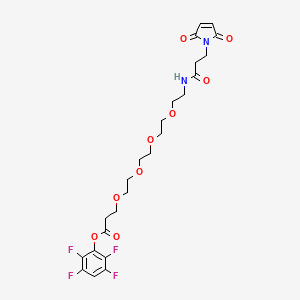

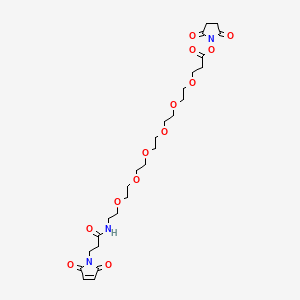

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)